
5-Fluoropyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyrimidine-4-carbaldehyde is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The incorporation of fluorine into the pyrimidine ring significantly alters its chemical properties, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-4-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields high purity this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Fluoropyrimidine-4-carboxylic acid.
Reduction: 5-Fluoropyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoropyrimidine-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in nucleotide synthesis, similar to other fluoropyrimidines. This inhibition disrupts DNA and RNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: Another prodrug of 5-fluorouracil.
Uniqueness
5-Fluoropyrimidine-4-carbaldehyde is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluoropyrimidines. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H3FN2O |
|---|---|
Peso molecular |
126.09 g/mol |
Nombre IUPAC |
5-fluoropyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H |
Clave InChI |
YIAIGBMDBJPGDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


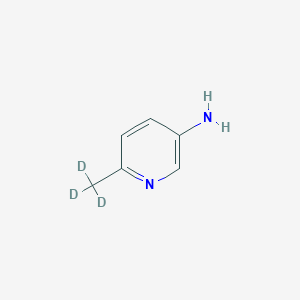
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)

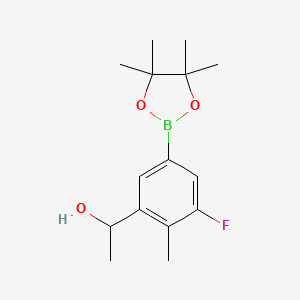

![1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14026936.png)
![benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
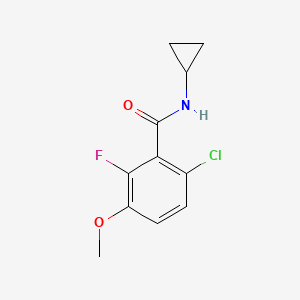
![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
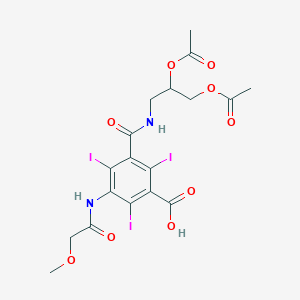
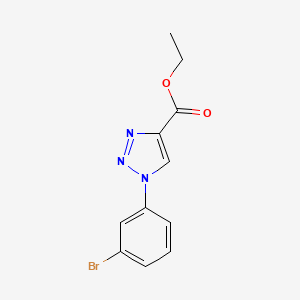
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
